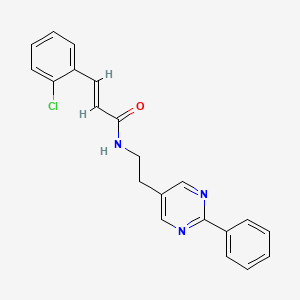

(E)-3-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O/c22-19-9-5-4-6-17(19)10-11-20(26)23-13-12-16-14-24-21(25-15-16)18-7-2-1-3-8-18/h1-11,14-15H,12-13H2,(H,23,26)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJMARNSBKTSSB-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acrylamide typically involves the following steps:

Preparation of the starting materials: The synthesis begins with the preparation of 2-chlorobenzaldehyde and 2-phenylpyrimidine-5-amine.

Formation of the acrylamide moiety: The acrylamide moiety is introduced through a reaction between the 2-chlorobenzaldehyde and an appropriate acrylamide precursor under basic conditions.

Coupling reaction: The final step involves coupling the acrylamide intermediate with 2-phenylpyrimidine-5-amine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of flow microreactor systems to improve reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that acrylamide derivatives can exhibit anticancer properties. The compound has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study conducted by Wei Zhou et al. demonstrated that similar acrylamide compounds showed significant activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects, particularly against bacterial strains. The presence of the chlorophenyl group is believed to enhance its interaction with microbial cell membranes.

Case Study:

In a study assessing the antibacterial activity of related acrylamides, it was found that these compounds exhibited substantial inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The diameter of inhibition zones was measured, indicating effective antimicrobial properties .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

The compound shares structural motifs with several acrylamide derivatives documented in the evidence. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Positioning and Activity :

- The 2-chlorophenyl group in the target compound is analogous to the 2-chlorophenyl substituent in compound 5b (), which demonstrated potent anti-BChE activity (IC₅₀ = 1.95 μM). This suggests that the ortho-chloro configuration may enhance binding to cholinesterase enzymes .

- In contrast, the 4-chlorophenyl substituent in compound 4312 () lacks reported enzyme inhibition, indicating that para-substitution may reduce steric or electronic compatibility with cholinesterase active sites.

Heterocyclic Moieties :

- The 2-phenylpyrimidin-5-yl group in the target compound differs from the indole in 5b and the pyrazolo-pyrimidine in . Pyrimidine rings are electron-deficient and may improve solubility or facilitate π-π stacking in receptor binding compared to indole’s electron-rich system.

The target compound’s 2-(2-phenylpyrimidin-5-yl)ethyl group lacks this feature but may engage in aromatic interactions with hydrophobic enzyme pockets.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acrylamide is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 2-(2-chlorophenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide, and it features a chlorophenyl group and a phenylpyrimidinyl moiety, which are significant for its biological interactions. The molecular formula is , with a molecular weight of approximately 363.83 g/mol.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It is hypothesized to interact with certain receptors, modulating their activity and influencing downstream signaling pathways.

Further studies are required to elucidate the precise molecular targets and pathways affected by this compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Table 1: Anticancer Activity Results

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Caspase activation |

| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.1 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Case Studies and Research Findings

- Study on Cancer Cell Lines : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of various derivatives of pyrimidine compounds, including this compound, demonstrating its potential as a lead compound for further development against breast cancer .

- Antimicrobial Evaluation : A comparative study highlighted the antimicrobial potential of this compound against various pathogens, suggesting modifications to enhance its activity .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicated that substitutions at specific positions could significantly alter biological activity, providing insights for future drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.